molecular formula C22H31NO B11092235 Benzamide, N-(adamantan-1-yl)methyl-4-tert-butyl-

Benzamide, N-(adamantan-1-yl)methyl-4-tert-butyl-

Cat. No.: B11092235
M. Wt: 325.5 g/mol
InChI Key: ZWUZLOVXSXVGCM-UHFFFAOYSA-N
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Description

Benzamide, N-(adamantan-1-yl)methyl-4-tert-butyl- is a compound that belongs to the class of adamantane derivatives Adamantane is a unique diamondoid structure known for its stability and rigidity The incorporation of adamantane into various chemical structures often imparts enhanced stability and unique physicochemical properties to the resulting compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(adamantan-1-yl)methyl-4-tert-butyl- typically involves the reaction of adamantane derivatives with benzoyl chloride under specific conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(adamantan-1-yl)methyl-4-tert-butyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Benzamide, N-(adamantan-1-yl)methyl-4-tert-butyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-(adamantan-1-yl)methyl-4-tert-butyl- involves its interaction with specific molecular targets. The adamantane moiety is known to interact with biological membranes, potentially altering their properties and affecting cellular processes. The benzamide group can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-(adamantan-1-yl)-4-methylbenzamide
  • N-(adamantan-1-yl)-4-tert-butylbenzamide
  • N-(adamantan-1-yl)-4-chlorobenzamide

Uniqueness

Benzamide, N-(adamantan-1-yl)methyl-4-tert-butyl- is unique due to the presence of both the adamantane and tert-butyl groups. These groups impart enhanced stability and lipophilicity to the compound, making it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C22H31NO

Molecular Weight

325.5 g/mol

IUPAC Name

N-(1-adamantylmethyl)-4-tert-butylbenzamide

InChI

InChI=1S/C22H31NO/c1-21(2,3)19-6-4-18(5-7-19)20(24)23-14-22-11-15-8-16(12-22)10-17(9-15)13-22/h4-7,15-17H,8-14H2,1-3H3,(H,23,24)

InChI Key

ZWUZLOVXSXVGCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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